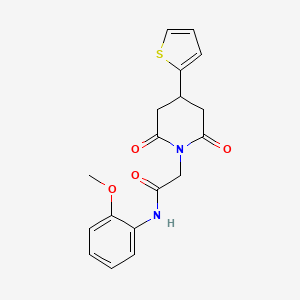![molecular formula C21H21ClN4O5S B2492097 N-[5-(4-クロロフェニル)-1,3,4-オキサジアゾール-2-イル]-1-(4-メトキシベンゼンスルホニル)ピペリジン-4-カルボキサミド CAS No. 871104-44-8](/img/structure/B2492097.png)
N-[5-(4-クロロフェニル)-1,3,4-オキサジアゾール-2-イル]-1-(4-メトキシベンゼンスルホニル)ピペリジン-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a chlorophenyl group, a methoxybenzenesulfonyl group, and an oxadiazole moiety
科学的研究の応用
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: Its biological activity has been explored in various assays, including antimicrobial and antiviral tests.
Medicine: Potential therapeutic applications have been investigated, particularly in the treatment of tuberculosis and other infectious diseases.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is the Mycobacterium tuberculosis cell lines . These cell lines are responsible for causing tuberculosis, a deadly disease that affects millions of people worldwide .
Mode of Action
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide interacts with its targets by distributing the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This interaction inhibits the growth of Mycobacterium tuberculosis cells .
Biochemical Pathways
The exact biochemical pathways affected by N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide are currently under investigation . It is known that the compound’s activity can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .
Pharmacokinetics
Ongoing studies are focused on exploring these properties and their impact on the compound’s bioavailability .
Result of Action
The molecular and cellular effects of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide’s action result in the inhibition of Mycobacterium tuberculosis cell growth . This makes the compound a potential candidate for the development of novel antitubercular agents .
Action Environment
Environmental factors that influence the action, efficacy, and stability of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide are currently under investigation . Understanding these factors is crucial for optimizing the compound’s use in treating tuberculosis .
生化学分析
Biochemical Properties
The biochemical properties of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide are largely attributed to the distribution of electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This structure allows the compound to interact with various biomolecules, potentially influencing biochemical reactions .
Molecular Mechanism
Its antitubercular activity suggests that it may interact with biomolecules in a way that inhibits the growth of Mycobacterium tuberculosis .
Temporal Effects in Laboratory Settings
The temporal effects of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are areas of ongoing study .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the oxadiazole ring. One common approach is to react 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with hydrazine to produce 4-chlorobenzohydrazide. This intermediate is subsequently cyclized with carbon disulfide and sodium hydroxide to form the oxadiazole ring. The resulting oxadiazole is then coupled with 4-methoxybenzenesulfonyl chloride and piperidine-4-carboxylic acid to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
類似化合物との比較
5-(4-chlorophenyl)-1,3,4-oxadiazole derivatives
4-methoxybenzenesulfonyl derivatives
Piperidine-4-carboxamide derivatives
特性
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O5S/c1-30-17-6-8-18(9-7-17)32(28,29)26-12-10-14(11-13-26)19(27)23-21-25-24-20(31-21)15-2-4-16(22)5-3-15/h2-9,14H,10-13H2,1H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPAXSQCHPZAPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2492014.png)


![2-Amino-3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid;dihydrochloride](/img/structure/B2492018.png)
![3-methyl-2-oxo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2492022.png)
![4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-2H,6H,7H,8H-cyclopenta[g]chromen-2-one](/img/structure/B2492023.png)


![1-(Adamantan-1-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2492030.png)


![1-[(1R,5S)-6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexan-3-yl]prop-2-en-1-one](/img/structure/B2492034.png)
![5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2492036.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-2-chlorobenzamide](/img/structure/B2492037.png)
